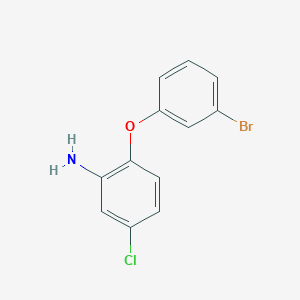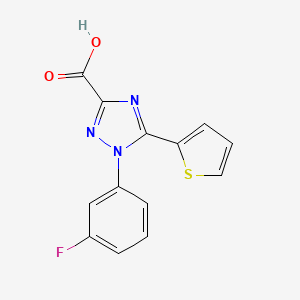
1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl and a thiophenyl group
准备方法
The synthesis of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and thiophenyl groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Functionalization: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial production methods would likely involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
化学反应分析
1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: The compound can undergo further functionalization through coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide.
科学研究应用
1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in the development of new materials.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity towards target molecules.
相似化合物的比较
Similar compounds include other triazole derivatives with different substituents. For example:
1-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
1-(3-Fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which can influence its electronic properties and applications.
The uniqueness of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for particular applications in research and industry.
属性
IUPAC Name |
1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-3-1-4-9(7-8)17-12(10-5-2-6-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTSZBPQZBXFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2661269.png)
![1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2661270.png)
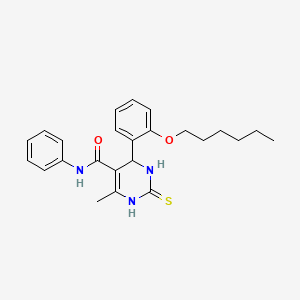
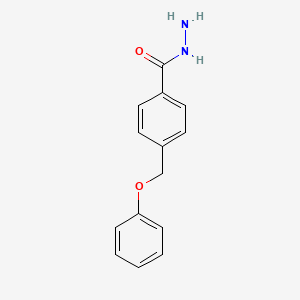
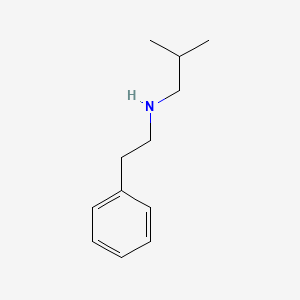
![(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B2661275.png)
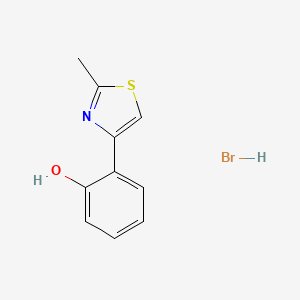
![(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661277.png)
![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)
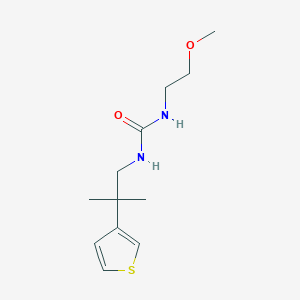
![N'-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2661280.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
